

Structural Elucidation of Dihydrosinapic Acid: A Comparative NMR Analysis

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Compound of Interest

Compound Name: Dihydrosinapic acid

Cat. No.: B088610

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A comprehensive guide to the structural confirmation of **Dihydrosinapic acid** utilizing ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides a comparative analysis with structurally related compounds, Sinapic acid and Ferulic acid, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Dihydrosinapic acid, chemically known as 3-(4-hydroxy-3,5-dimethoxyphenyl)propanoic acid, is a phenolic compound of interest in various research fields, including natural product chemistry and pharmacology. Its structural confirmation is a critical step in its isolation and synthesis. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. This guide presents a detailed analysis of the ^1H and ^{13}C NMR spectra of **Dihydrosinapic acid** and compares it with the structurally similar compounds Sinapic acid and Ferulic acid.

Comparative ^1H and ^{13}C NMR Data

The structural differences between **Dihydrosinapic acid**, Sinapic acid, and Ferulic acid are clearly reflected in their respective ^1H and ^{13}C NMR spectra. The absence of the α,β -unsaturated system in **Dihydrosinapic acid** leads to characteristic upfield shifts in the signals of the propyl side chain protons and carbons compared to Sinapic and Ferulic acids.

Below is a summary of the ^1H and ^{13}C NMR spectral data for the three compounds. Please note that while experimental data for Sinapic acid and Ferulic acid are readily available, detailed experimental ^1H and ^{13}C NMR data for **Dihydrosinapic acid** is less commonly reported. The

data presented for **Dihydrosinapic acid** is based on typical chemical shift values for similar structural motifs.

Table 1: ¹H NMR Spectral Data Comparison

Compound	Proton Assignment	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz
Dihydrosinapic acid	H-2, H-6	~6.4-6.6	s	-
-OCH ₃	~3.8	s	-	-
H-α	~2.6	t	~7-8	
H-β	~2.8	t	~7-8	
Sinapic acid	H-2, H-6	6.97	s	
H-α (vinylic)	6.40	d	15.9	-
H-β (vinylic)	7.47	d	15.9	
-OCH ₃	3.78	s	-	
Ferulic acid	H-2	7.10-7.33	m	
H-5	6.90-6.92	m	-	-
H-6	7.10-7.33	m	-	
H-α (vinylic)	6.36-6.39	d	~16	
H-β (vinylic)	7.10-7.33	d	~16	
-OCH ₃	3.89	s	-	-

Table 2: ¹³C NMR Spectral Data Comparison

Compound	Carbon Assignment	Chemical Shift (δ) ppm
Dihydrosinapic acid	C-1	~130-132
C-2, C-6	~105-107	
C-3, C-5	~147-149	
C-4	~133-135	
-OCH ₃	~56	
C- α	~36	
C- β	~31	
C=O	~178-180	
Sinapic acid	C-1	125.7
C-2, C-6	105.0	
C-3, C-5	148.0	
C-4	135.0	
C- α (vinyllic)	115.5	
C- β (vinyllic)	145.0	
-OCH ₃	56.0	
C=O	168.0	
Ferulic acid	C-1	125.7
C-2	111.1	
C-3	147.8	
C-4	149.0	
C-5	115.4	
C-6	122.7	
C- α (vinyllic)	115.5	

C-β (vinyllic)	144.4
-OCH ₃	55.6
C=O	167.9

Experimental Protocol for NMR Analysis

The following is a general protocol for acquiring high-quality ¹H and ¹³C NMR spectra for small organic molecules like **Dihydrosinapic acid**.

1. Sample Preparation:

- Weigh approximately 5-10 mg of the purified compound for ¹H NMR and 20-50 mg for ¹³C NMR.
- Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Methanol-d₄) in a clean NMR tube. The choice of solvent is crucial and can affect the chemical shifts.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.

2. NMR Spectrometer Setup:

- The experiments are typically performed on a 400 MHz or higher field NMR spectrometer.
- The spectrometer is locked to the deuterium signal of the solvent.
- Shimming is performed to optimize the homogeneity of the magnetic field.

3. ¹H NMR Acquisition Parameters:

- Pulse Sequence: A standard single-pulse experiment is typically used.
- Spectral Width: A spectral width of approximately 12-16 ppm is generally sufficient for most organic molecules.

- Acquisition Time: Typically 2-4 seconds.
- Relaxation Delay: A delay of 1-5 seconds between pulses is used to allow for full relaxation of the protons.
- Number of Scans: 8 to 16 scans are usually adequate for a sufficient signal-to-noise ratio for ^1H NMR.

4. ^{13}C NMR Acquisition Parameters:

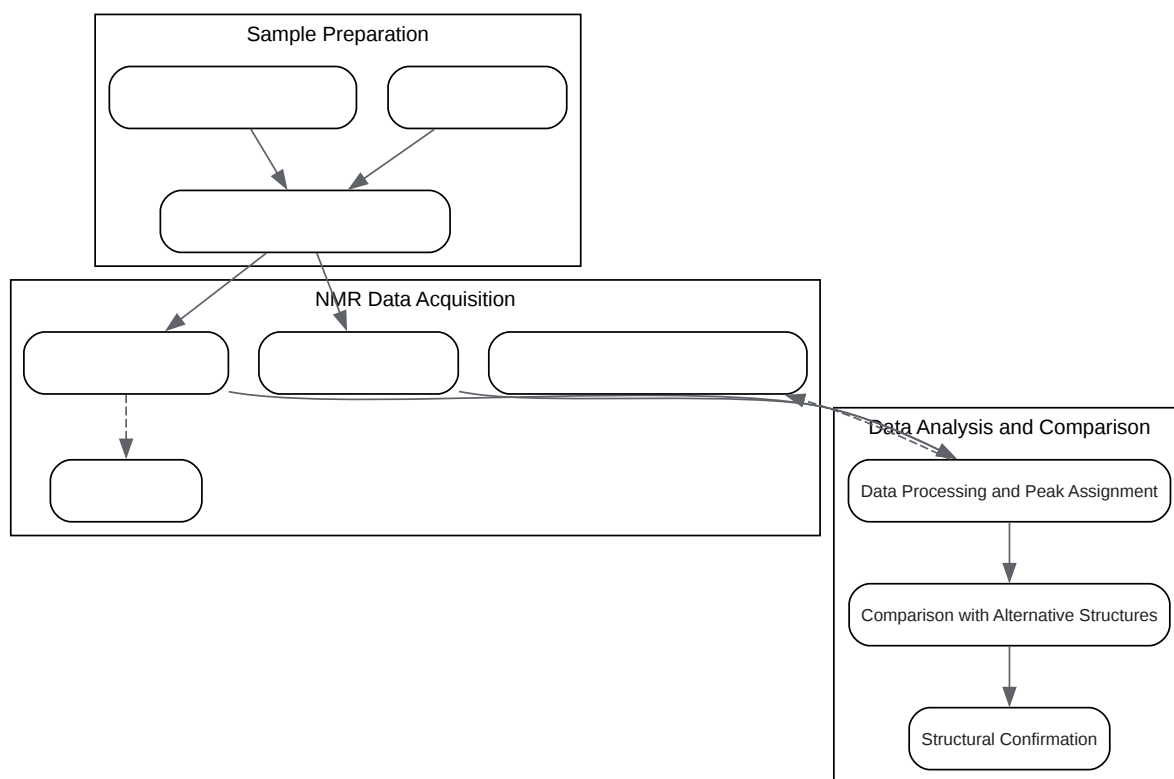
- Pulse Sequence: A proton-decoupled pulse sequence is used to simplify the spectrum and enhance the signal-to-noise ratio.
- Spectral Width: A wider spectral width of about 200-220 ppm is required for ^{13}C NMR.
- Acquisition Time: Typically 1-2 seconds.
- Relaxation Delay: A relaxation delay of 2-5 seconds is common.
- Number of Scans: A larger number of scans (e.g., 1024 or more) is often necessary for ^{13}C NMR due to the low natural abundance of the ^{13}C isotope.

5. Data Processing:

- The acquired Free Induction Decay (FID) is Fourier transformed to obtain the NMR spectrum.
- Phase correction and baseline correction are applied to the spectrum.
- The spectrum is referenced to the internal standard (TMS at 0.00 ppm).
- Integration of the signals in the ^1H NMR spectrum is performed to determine the relative number of protons.

Workflow for Structural Confirmation

The process of confirming the structure of **Dihydrosinapic acid** using NMR involves a logical workflow from sample isolation or synthesis to final data analysis and comparison.



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